molecular formula C6H13K2O4P B13750155 Dipotassium hexyl phosphate CAS No. 56960-85-1

Dipotassium hexyl phosphate

Cat. No.: B13750155
CAS No.: 56960-85-1
M. Wt: 258.34 g/mol
InChI Key: SVQIBPUYKCOPNT-UHFFFAOYSA-L
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Description

Dipotassium hexyl phosphate is an organophosphate compound with the chemical formula (C_6H_{13}O_4PK_2). It is a potassium salt of hexyl phosphate and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium hexyl phosphate can be synthesized through the reaction of hexyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 ] [ \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 + 2\text{KOH} \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{K}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the controlled reaction of hexyl alcohol with phosphoric acid under specific temperature and pressure conditions. The resulting hexyl phosphate is then neutralized with potassium hydroxide to form this compound. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dipotassium hexyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form hexyl alcohol and potassium phosphate.

    Esterification: It can react with alcohols to form esters.

    Substitution: It can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Esterification: Requires an alcohol and an acid catalyst.

    Substitution: Requires a nucleophile and appropriate reaction conditions.

Major Products

    Hydrolysis: Hexyl alcohol and potassium phosphate.

    Esterification: Hexyl esters.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Dipotassium hexyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used as an additive in lubricants and as a corrosion inhibitor in metal treatment processes.

Comparison with Similar Compounds

Similar Compounds

    Dipotassium phosphate: Used as a food additive and buffering agent.

    Monopotassium phosphate: Used in fertilizers and as a food additive.

    Tripotassium phosphate: Used in detergents and as a food additive.

Uniqueness

Dipotassium hexyl phosphate is unique due to its hexyl group, which imparts hydrophobic properties, making it useful in applications where both hydrophilic and hydrophobic interactions are required. This distinguishes it from other potassium phosphates that lack such hydrophobic characteristics.

Properties

56960-85-1

Molecular Formula

C6H13K2O4P

Molecular Weight

258.34 g/mol

IUPAC Name

dipotassium;hexyl phosphate

InChI

InChI=1S/C6H15O4P.2K/c1-2-3-4-5-6-10-11(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2

InChI Key

SVQIBPUYKCOPNT-UHFFFAOYSA-L

Canonical SMILES

CCCCCCOP(=O)([O-])[O-].[K+].[K+]

physical_description

Liquid

Origin of Product

United States

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